molecular formula C7HN9O10Pb2 B3367799 Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- CAS No. 19651-80-0

Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di-

Cat. No.: B3367799
CAS No.: 19651-80-0
M. Wt: 786 g/mol
InChI Key: MHONQKZMARJNJV-UHFFFAOYSA-L
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Description

Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes both nitro and aminato groups, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- involves multiple steps, including the nitration of benzene derivatives and the formation of tetrazole rings. The reaction conditions typically require controlled temperatures and the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to ensure the purity and yield of the final product. Safety measures are crucial due to the explosive nature of the nitro groups involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various aminated and substituted derivatives of the original compound.

Scientific Research Applications

Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- involves its interaction with molecular targets through its nitro and aminato groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or the modulation of enzymatic activities. The pathways involved include the activation of specific signaling cascades and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro and aminato derivatives of benzene and tetrazole, such as:

  • 2,4,6-Trinitrotoluene (TNT)
  • 1,3,5-Trinitrobenzene
  • Tetrazole derivatives

Uniqueness

What sets Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di- apart is its unique combination of nitro and aminato groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high energy density and specific reactivity profiles .

Properties

IUPAC Name

N-(2,3-diaza-1,4-diazanidacyclopent-2-en-5-ylidene)nitramide;lead(2+);2,4,6-trinitrobenzene-1,3-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O8.CN6O2.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;8-7(9)4-1-2-5-6-3-1;;/h1,10-11H;;;/q;-2;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHONQKZMARJNJV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].C1(=N[N+](=O)[O-])[N-]N=N[N-]1.[Pb+2].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HN9O10Pb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7.9e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19651-80-0
Record name Lead, (N-nitro-1H-tetrazol-5-aminato)(2,4,6-trinitro-1,3-benzenediolato(2-))di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead, (N-nitro-1H-tetrazol-5-aminato)[2,4,6-trinitro-1,3-benzenediolato(2-)]di-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5,13,13-tetradehydro-4,5-dihydro-4,8,10,15-tetranitro-7,11-metheno-11H,13H-tetrazolo[1,5-c][1,7,3,5,2,6]dioxadiazadiplumbacyclododecine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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